![molecular formula C23H15ClN4O3 B3002405 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291838-37-3](/img/structure/B3002405.png)

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

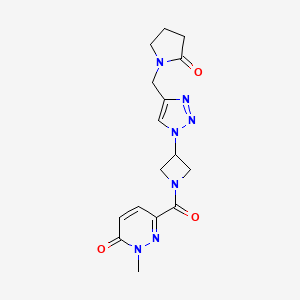

The compound 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl groups, oxadiazole rings, and phthalazinone cores are present in the compounds described in the papers. These structural features are often associated with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with a precursor molecule and performing a series of chemical reactions to introduce various functional groups and heterocyclic rings. For instance, in the first paper, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of derivatives through cyclization and aminomethylation reactions . These synthetic routes typically involve the formation of intermediate compounds, which are then further modified to obtain the final desired products. The characterization of these compounds is done using techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their potential biological activity. The presence of a chlorophenyl group can influence the electronic distribution within the molecule, potentially affecting its interaction with biological targets. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in hydrogen bonding and other non-covalent interactions with enzymes or receptors. The phthalazinone core is another important structural feature that can contribute to the compound's stability and biological activity profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, which helps in forming the core heterocyclic rings, and aminomethylation, which introduces nitrogen-containing side chains. These reactions are often carried out under basic conditions, such as with the use of NaOH, and may involve the use of reagents like formaldehyde and N-methyl/phenylpiperazine . The choice of reagents and reaction conditions can significantly affect the yield and purity of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug candidate. The presence of functional groups like methoxy and chlorophenyl can influence these properties. For example, the methoxy group can increase the solubility in organic solvents, while the chlorophenyl group can enhance the lipophilicity of the compound. The biological activities of the compounds, such as lipase and α-glucosidase inhibition, are also a direct result of their chemical properties . The compounds' ability to interact with biological targets is often assessed through in vitro assays, which provide insights into their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Antimicrobial Activities : Various derivatives of the compound have been synthesized and tested for their antimicrobial activities. Some of these derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Lipase and α-Glucosidase Inhibition

- Enzyme Inhibition : Derivatives of this compound were investigated for their lipase and α-glucosidase inhibition properties. Certain derivatives exhibited significant inhibitory effects, indicating potential therapeutic applications (Bekircan et al., 2015).

Synthesis and Antimicrobial Activity of Condensed Derivatives

- Antimicrobial Activity of Condensed Derivatives : Similar derivatives were synthesized with a focus on studying their antimicrobial activity (El-Hashash et al., 2012).

Synthesis and Spectral Characterisation

- Spectral Characterisation : The spectral characterisation of various phthalazinone derivatives, including those related to the compound , has been studied. These findings are crucial for understanding the compound's chemical properties (Mahmoud et al., 2012).

Antimicrobial Activity of 2-Substituted Derivatives

- Antimicrobial Activity of Derivatives : A series of new 2-substituted derivatives demonstrated antimicrobial activity against various bacteria and fungi strains (Sridhara et al., 2010).

Synthesis and Anticancer Activity

- Anticancer Activity : Studies have been conducted on the synthesis of analogs and their evaluation for anticancer and antimicrobial activity. Certain derivatives showed promising results in inhibiting cancer cell lines (Kumar et al., 2019).

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3/c1-30-19-12-5-4-11-18(19)21-25-22(31-27-21)20-16-9-2-3-10-17(16)23(29)28(26-20)15-8-6-7-14(24)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRGXOLKYUKEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)